

Spectroscopic Analysis of 2,2-Dibromopropane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2-Dibromopropane

Cat. No.: B1583031

[Get Quote](#)

This guide provides an in-depth overview of the spectroscopic data for **2,2-dibromopropane** (CAS No: 594-16-1), a geminal dihalopropane. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra. This document is intended for researchers, scientists, and professionals in drug development and chemical analysis.

Molecular Structure

IUPAC Name: **2,2-dibromopropane**^[1] Molecular Formula: C₃H₆Br₂^{[1][2][3][4][5]} Molecular

Weight: 201.89 g/mol ^{[1][2][3][4][5]} Chemical Structure:

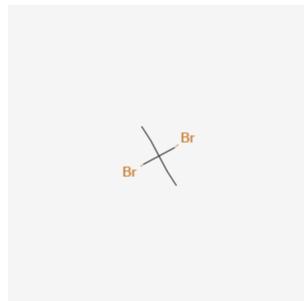


Figure 1. Chemical structure of **2,2-dibromopropane**.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **2,2-dibromopropane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **2,2-Dibromopropane**[\[1\]](#)[\[6\]](#)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.4	Singlet	6H	-CH ₃

Table 2: ^{13}C NMR Spectroscopic Data for **2,2-Dibromopropane**[\[1\]](#)[\[7\]](#)

Chemical Shift (δ) ppm	Assignment
~36.0	-CH ₃
~40.0	>CBr ₂

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for **2,2-Dibromopropane**[\[1\]](#)[\[8\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
2980 - 2920	Strong	C-H stretch (alkane)
1450 - 1380	Medium	C-H bend (alkane)
~1250	Medium	C-C stretch
650 - 550	Strong	C-Br stretch

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Fragments for **2,2-Dibromopropane**[\[1\]](#)[\[2\]](#)

m/z	Relative Intensity	Assignment
121	High	$[\text{C}_3\text{H}_6\text{Br}]^+$
123	High	$[\text{C}_3\text{H}_6\text{Br}]^+$ (Isotope peak)
41	High	$[\text{C}_3\text{H}_5]^+$
200, 202, 204	Low	$[\text{M}]^+$, $[\text{M}+2]^+$, $[\text{M}+4]^+$ (Molecular ion cluster)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

- Sample Preparation: For ^1H NMR, dissolve approximately 5-25 mg of **2,2-dibromopropane** in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl_3). For ^{13}C NMR, a higher concentration of 20-100 mg is recommended.[9][10][11] The sample should be filtered through a glass wool plug in a Pasteur pipette into a clean NMR tube to remove any solid particles.
- Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference standard for chemical shift calibration ($\delta = 0.00$ ppm).[12]
- Instrument Parameters:
 - Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to enhance spectral resolution.[9]
 - Acquisition: A standard single-pulse experiment is typically used. For ^1H NMR, 8-16 scans are usually sufficient, while ^{13}C NMR requires a larger number of scans (e.g., 128-1024) due to the lower natural abundance of the ^{13}C isotope.[11] A relaxation delay of 1-5 seconds is set between scans.[11]

- Data Processing: The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier transform. The spectrum is then phased and baseline corrected.[11]

Infrared (IR) Spectroscopy

For a liquid sample like **2,2-dibromopropane**, the "neat" or thin-film method is common.[13]

- Sample Preparation: A single drop of the liquid sample is placed on the surface of a polished salt plate (e.g., NaCl or KBr).[13][14] A second salt plate is placed on top to create a thin liquid film between the plates.[13][14]
- Background Spectrum: A background spectrum of the empty instrument is recorded to subtract any atmospheric or instrumental interferences.
- Sample Analysis: The "sandwich" of salt plates containing the sample is placed in the spectrometer's sample holder.[15] The infrared beam is passed through the sample, and the resulting spectrum is recorded. The typical range for analysis is 4000-400 cm^{-1} .[15]
- Cleaning: After analysis, the salt plates are cleaned with a suitable solvent like acetone and returned to a desiccator.[13]

Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, which requires minimal sample preparation.[16]

Mass Spectrometry (GC-MS)

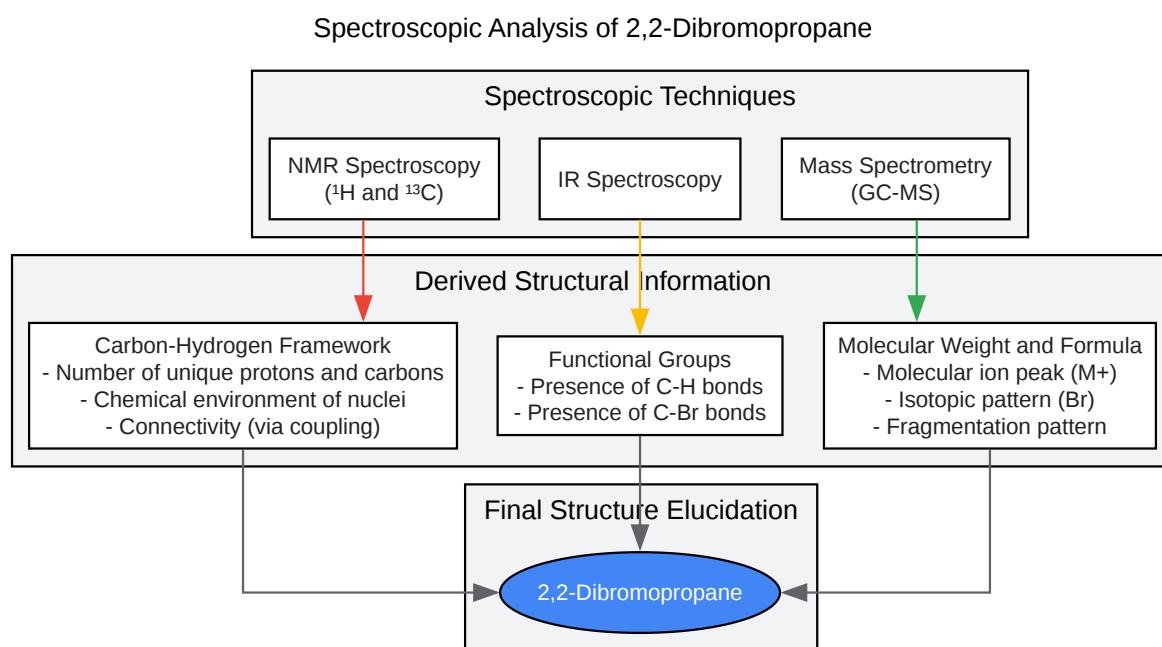
For a volatile organic compound like **2,2-dibromopropane**, Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique.[17][18]

- Sample Introduction: A small volume (e.g., 1 μL) of the sample, often diluted in a volatile solvent, is injected into the gas chromatograph.[19]
- Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., Helium) through a capillary column (e.g., Elite-5MS).[19] The column separates the components of the sample based on their boiling points and interactions with the column's stationary phase. The oven temperature is programmed to ramp up to facilitate separation.[19]

- Mass Spectrometry: As **2,2-dibromopropane** elutes from the GC column, it enters the mass spectrometer's ion source. Here, it is typically ionized by electron impact (EI), causing the molecule to fragment.[19]
- Detection and Analysis: The resulting positively charged ions (the molecular ion and various fragments) are separated by their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum is a plot of ion abundance versus m/z , which can be compared to spectral libraries for identification.[19]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical flow of using different spectroscopic techniques to elucidate the structure of **2,2-dibromopropane**.



[Click to download full resolution via product page](#)

Caption: Workflow of Spectroscopic Analysis for Structure Elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,2-Dibromopropane | C3H6Br2 | CID 11658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propane, 2,2-dibromo- [webbook.nist.gov]
- 3. Propane, 2,2-dibromo- [webbook.nist.gov]
- 4. Propane, 2,2-dibromo- [webbook.nist.gov]
- 5. Propane, 2,2-dibromo- [webbook.nist.gov]
- 6. 2,2-Dibromopropane(594-16-1) 1H NMR [m.chemicalbook.com]
- 7. 2,2-Dibromopropane(594-16-1) 13C NMR [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. benchchem.com [benchchem.com]
- 12. NMR Spectroscopy [www2.chemistry.msu.edu]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. researchgate.net [researchgate.net]
- 15. ursinus.edu [ursinus.edu]
- 16. researching.cn [researching.cn]
- 17. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 18. dem.ri.gov [dem.ri.gov]
- 19. 4.8. Determination of Volatile Organic Compounds (VOCs) Using Gas Chromatography–Mass Spectroscopy (GC/MS) [bio-protocol.org]

- To cite this document: BenchChem. [Spectroscopic Analysis of 2,2-Dibromopropane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1583031#2-2-dibromopropane-spectroscopic-data-nmr-ir-mass>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com